2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Description
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of both dimethylamino and methoxyphenyl groups.
Properties
IUPAC Name |
2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)10-11-18-14(16)9-6-12-4-7-13(17-3)8-5-12;/h4-9H,10-11H2,1-3H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFSOIZCWJLQK-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties and potential use in drug development.
Industry: May have applications in the production of materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the methoxyphenyl group could influence the compound’s binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
2-(dimethylamino)ethyl (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(dimethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride may confer unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
